molecular formula C12H9Cl2NO B13855253 1,5-Dichloro-4-cyclopropoxyisoquinoline

1,5-Dichloro-4-cyclopropoxyisoquinoline

Cat. No.: B13855253
M. Wt: 254.11 g/mol
InChI Key: TYDNMNMVPSHYKQ-UHFFFAOYSA-N
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Description

1,5-Dichloro-4-cyclopropoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-4-cyclopropoxyisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dichloroisoquinoline with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-4-cyclopropoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like acetonitrile under mild conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dichloro-4-cyclopropoxyisoquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-4-cyclopropoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloroisoquinoline: Lacks the cyclopropoxy group but shares the dichloro substitution pattern.

    4-Cyclopropoxyisoquinoline: Lacks the dichloro substitution but contains the cyclopropoxy group.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with similar oxidizing properties.

Uniqueness

1,5-Dichloro-4-cyclopropoxyisoquinoline is unique due to the presence of both dichloro and cyclopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

1,5-dichloro-4-cyclopropyloxyisoquinoline

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-8-11(9)10(6-15-12(8)14)16-7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

TYDNMNMVPSHYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C3=C2C(=CC=C3)Cl)Cl

Origin of Product

United States

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